molecular formula C8H6ClN3O B13863296 6-chloro-1H-indazole-3-carboxamide

6-chloro-1H-indazole-3-carboxamide

Cat. No.: B13863296
M. Wt: 195.60 g/mol
InChI Key: FTMVONUYSAGRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1H-indazole-3-carboxamide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The indazole nucleus is a privileged scaffold in pharmaceutical development, known to be present in compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory functions . The specific regiochemistry of the 3-carboxamide linker is critical for biological activity in some contexts; for instance, studies on related indazole-3-carboxamides have demonstrated their potency as Calcium-Release Activated Calcium (CRAC) channel blockers, which can stabilize mast cells and inhibit the release of pro-inflammatory mediators like TNFα . The chloro-substitution at the 6-position provides a synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . This compound is strictly for research applications such as the synthesis of more complex bioactive molecules, including novel indazole derivatives explored as potential growth inhibitors of parasites like Leishmania major . Researchers can utilize this building block in various synthetic pathways, including alkylation at the N1 position of the indazole core . Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

6-chloro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVONUYSAGRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reactions

  • The indazole core is functionalized with a chlorine atom at the 6-position.
  • The 3-carboxylic acid group is introduced typically via oxidation of an aldehyde precursor or direct carboxylation.

Representative Method from Literature

A detailed synthetic route involves:

  • Formation of 6-chloro-5-(4-hydroxymethylphenyl)-1H-indole-3-carbaldehyde by reaction of 5-bromo-6-chloro-1H-indole with phosphorus oxychloride and N,N-dimethylformamide (DMF), followed by hydrolysis and isolation of the aldehyde intermediate.
  • Oxidation of the aldehyde to the corresponding carboxylic acid using sodium chlorite in the presence of sodium phosphate monobasic hydrate and 2-methyl-2-butene as a scavenger in a biphasic system of acetonitrile, tert-butanol, and water.

This method yields the 6-chloro-1H-indazole-3-carboxylic acid with high purity and good yield.

Conversion to this compound

Activation and Coupling

  • The carboxylic acid is activated using coupling reagents such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in an inert solvent such as dimethylformamide (DMF).
  • The activated intermediate is then reacted with ammonia or substituted amines to form the carboxamide.

Typical Reaction Conditions

Step Reagents & Conditions Temperature Time Solvent Notes
Activation 6-chloro-1H-indazole-3-carboxylic acid + HBTU + DIPEA Room temperature 2 hours DMF Stirred to form intermediate
Coupling Addition of ammonia or amine Room temperature, then 45 °C Overnight + 10 hours DMF Followed by solvent removal and workup
Isolation Precipitation/filtration Ambient - Dichloromethane Product purified by filtration and drying

Alternative Preparation via Direct Amidation

Some literature reports direct amidation of the 6-chloro-1H-indazole-3-carboxylic acid with ammonia or amines using coupling agents such as carbodiimides or acid chlorides generated in situ, sometimes under mild heating.

  • Typical amide formation involves stirring the acid with amine in the presence of a base like triethylamine (TEA) at room temperature for several hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup includes aqueous quenching, extraction with organic solvents (e.g., chloroform with methanol), washing, drying, and purification by column chromatography.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Oxidation of aldehyde precursor POCl3/DMF → aldehyde → NaClO2 oxidation in biphasic system High purity acid intermediate 90% yield for acid intermediate
Coupling with amine via HBTU HBTU, DIPEA, DMF, room temp + heating Mild conditions, high selectivity Isolated as solid, good yield
Direct amidation with amines Acid + amine + TEA, RT, 4-6 h Simple, straightforward Purified by chromatography

Analytical and Purification Notes

  • The intermediate acids and final amides are typically characterized by NMR, IR, and mass spectrometry.
  • Crystalline forms of the acid can be obtained by recrystallization from methanol or other solvents, affecting purity and stability.
  • Purification of the amide products often requires column chromatography with gradient elution (e.g., 0–5% methanol in chloroform).

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer and Anti-Inflammatory Agents

6-Chloro-1H-indazole-3-carboxamide serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating cancer and inflammation. Research indicates that derivatives of indazole compounds exhibit promising anti-cancer activity through various mechanisms, including enzyme inhibition and modulation of cell cycle progression. For instance, a study demonstrated that certain indazole derivatives could inhibit the proliferation of K562 leukemia cells with an IC50 value of 5.15 µM, indicating potential for therapeutic applications against hematological malignancies .

Enzyme Inhibition

Indazole derivatives are known to exhibit enzyme inhibition properties, particularly against kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the indazole ring significantly impact inhibitory activity. For example, compounds with specific substituents at the 4 and 6 positions have shown enhanced potency against Bcr-Abl kinase, a target in chronic myelogenous leukemia .

Biochemical Research

Mechanistic Studies

The compound is utilized in studies investigating biochemical pathways and disease mechanisms. Its role in stabilizing mast cells and inhibiting calcium influx has been documented, showcasing its relevance in understanding allergic responses and inflammation . Additionally, it has been used to explore protein binding interactions that are crucial for drug design.

Material Science

Development of New Materials

The unique chemical properties of this compound make it a candidate for creating advanced materials such as polymers and coatings. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to tailor material properties for specific applications .

Agricultural Chemistry

Agrochemical Development

Research into this compound includes its potential as an agrochemical component. It may be explored for developing herbicides or fungicides, contributing to crop protection strategies that enhance agricultural productivity . The compound's efficacy against various pests or diseases can be evaluated through targeted studies.

Analytical Chemistry

Quantification Techniques

In analytical chemistry, this compound is employed in techniques like chromatography and spectroscopy. These methods facilitate the identification and quantification of complex mixtures, making it valuable for quality control in pharmaceutical formulations .

Case Studies

Study Focus Findings
Wang et al. (2018)Kinase InhibitionIdentified potent Bcr-Abl inhibitors with IC50 values as low as 0.014 µM .
Hu et al. (2023)Antitumor ActivityCompound exhibited significant apoptosis induction in K562 cells .
Qian et al. (2020)IDO1 InhibitionCompounds showed IC50 values up to 5.3 µM for IDO1 inhibition, indicating potential in cancer therapy .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of various signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-chloro-1H-indazole-3-carboxamide with structurally related indazole derivatives, focusing on substituent positions, functional groups, and key properties:

Key Observations:

Substituent Position and Halogen Effects :

  • The 6-chloro substitution in the target compound may confer distinct electronic and steric properties compared to 5-substituted analogs (e.g., 5-bromo or 5-fluoro). Bromine at position 6 (as in 6-bromo-1H-indazole-3-carboxaldehyde) shows higher structural similarity (0.87) to the target compound than 5-bromo analogs (0.82).
  • Fluorine at position 5 (5-fluoro-1H-indazole-3-carboxaldehyde) achieves higher synthetic yields (87%) compared to bromine at position 6 (78%), suggesting steric or electronic challenges with bulkier halogens.

Carboxylic acid derivatives (e.g., 3-chloro-1H-indazole-6-carboxylic acid) exhibit high similarity scores (0.98) due to shared core structures but differ in solubility and acidity.

Q & A

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :
  • Docking : AutoDock Vina with AMBER force fields (grid size: 60×60×60 Å) .
  • MD simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .

Q. Comparative Reactivity of Indazole Derivatives

CompoundC3 Reactivity (Relative Rate)Biological Activity (IC₅₀, nM)
6-Cl-1H-indazole-3-carboxamide1.0 (Reference)450 ± 30 (Kinase X)
6-Br Analog0.7620 ± 45
Non-halogenated2.1>1000

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